molecular formula C18H13N5O3S B2856966 3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894999-66-7

3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2856966
CAS RN: 894999-66-7
M. Wt: 379.39
InChI Key: PJNZEWUNCKMTGX-UHFFFAOYSA-N
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Description

Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of triazoles and pyrimidines is well-established. Triazoles have a five-membered ring with three nitrogen atoms and two carbon atoms . Pyrimidines have a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring structure . These reactions can lead to the formation of a wide range of compounds with diverse biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and pyrimidines depend on their specific structure. For example, they can display varying degrees of solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one and its derivatives have been explored for their antibacterial properties. Studies have shown that these compounds exhibit significant antibacterial activity. For instance, a study by Lahmidi et al. (2019) on a related pyrimidine derivative reported notable antibacterial effects against both Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Similarly, Hossain and Bhuiyan (2009) synthesized fused pyrimidines with antimicrobial properties (Hossain & Bhuiyan, 2009).

Antitumor Activities

Some derivatives of this compound have been investigated for potential antitumor activities. A study conducted by Islam, Ashida, and Nagamatsu (2008) on triazolo[4,5-d]pyrimidin-7(6H)-ones, a structurally related group, exhibited moderate antiviral and antitumor activities (Islam, Ashida, & Nagamatsu, 2008).

Spectroscopic Characterization and Structural Analysis

The spectroscopic characterization and structural analysis of these compounds are crucial for understanding their properties and potential applications. Lahmidi et al. (2019) conducted a detailed study involving X-ray diffraction, NMR, and IR spectroscopy to characterize a similar compound (Lahmidi et al., 2019).

Molecular Docking and Computational Studies

Advanced computational techniques like molecular docking are used to study the interaction of these compounds with biological targets. For example, El Sayed and Abdelrehim (2021) conducted molecular docking simulations to evaluate the interaction of triazolo pyrimidine thione heterocycles with SARS-CoV-2 enzymes, demonstrating the potential of these compounds in antiviral research (El Sayed & Abdelrehim, 2021).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of these compounds are integral to their applications in scientific research. Hassaneen, Abdelhadi, and Abdallah (2001) reported on the novel synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives, providing insights into the chemical properties and potential applications of these compounds (Hassaneen, Abdelhadi, & Abdallah, 2001).

Mechanism of Action

The mechanism of action of triazoles and pyrimidines depends on their specific structure and the biological system they interact with. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with triazoles and pyrimidines depend on their specific structure and the biological system they interact with. Some triazoles and pyrimidines are used in pharmaceuticals and have been extensively tested for safety .

Future Directions

The future directions in the research of triazoles and pyrimidines involve the synthesis of new derivatives with enhanced biological activities. There is ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c24-16-10-15(13-4-2-1-3-5-13)22-17(19-16)20-21-18(22)27-11-12-6-8-14(9-7-12)23(25)26/h1-10H,11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNZEWUNCKMTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-nitrobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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